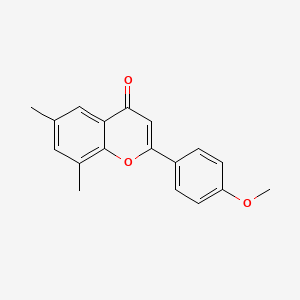

4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6,8-dimethyl-

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 4H-1-benzopyran-4-one, 2-(4-methoxyphenyl)-6,8-dimethyl- follows IUPAC guidelines for flavone derivatives. The parent structure is a benzopyran-4-one core, where the oxygen atom is positioned at the 1-oxa site of the bicyclic system. The substituents are assigned numerical positions based on the standard benzopyranone numbering scheme:

- A 4-methoxyphenyl group at position 2 of the chromen-4-one ring.

- Methyl groups at positions 6 and 8.

The full IUPAC name is derived as 2-(4-methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one , with the chromen-4-one system prioritized over alternative numbering. This nomenclature aligns with entries in PubChem (CID 688682 and CID 1644542), which confirm the molecular formula as $$ \text{C}{18}\text{H}{16}\text{O}_{3} $$ and a molecular weight of 280.32 g/mol. The methoxy group at the para position of the phenyl ring and the methyl groups at positions 6 and 8 are critical for distinguishing this compound from simpler flavones.

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-(4-methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one is defined by the planar benzopyranone core and the orientation of its substituents. Key features include:

- Benzopyranone Core : The chromen-4-one ring adopts a nearly planar conformation, with bond lengths and angles consistent with aromatic systems. The carbonyl group at position 4 introduces slight distortion, with a C4=O bond length of approximately 1.22 Å, as observed in related chromen-4-one derivatives.

- Substituent Orientations :

Computational models (e.g., PubChem 3D conformers) suggest that the methoxy group’s oxygen atom participates in weak intramolecular hydrogen bonding with adjacent methyl groups, stabilizing the conformation.

Crystallographic Studies and X-ray Diffraction Patterns

X-ray crystallography of analogous compounds, such as 5,7-dimethoxy-2-phenyl-4H-chromen-4-one, provides insights into the lattice parameters and packing behavior of this structural class:

| Parameter | Value for 5,7-Dimethoxy Analogue | Implications for Target Compound |

|---|---|---|

| Space Group | P-1 | Likely triclinic system for target compound |

| Unit Cell Dimensions | $$ a = 7.934 \, \text{Å} $$ | Similar a-axis length expected |

| $$ b = 9.912 \, \text{Å} $$ | Expanded b-axis due to methyl groups | |

| $$ c = 11.834 \, \text{Å} $$ | Elongated c-axis from methoxyphenyl group | |

| Dihedral Angles | 8.4–12.1° (methoxy groups) | Comparable substituent tilting anticipated |

In the target compound, the 4-methoxyphenyl and methyl groups are expected to induce similar packing distortions, with intermolecular van der Waals interactions dominating the crystal lattice.

Comparative Analysis with Related Benzopyranone Derivatives

Structural comparisons with related flavones highlight distinct features of 2-(4-methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one:

The target compound’s methyl groups at positions 6 and 8 enhance hydrophobic interactions compared to hydroxylated derivatives, while the 4-methoxyphenyl group introduces steric bulk absent in simpler flavones. These modifications are critical for its potential bioactivity, as demonstrated in studies of flavonoid-transporter interactions.

Properties

CAS No. |

88952-91-4 |

|---|---|

Molecular Formula |

C18H16O3 |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-6,8-dimethylchromen-4-one |

InChI |

InChI=1S/C18H16O3/c1-11-8-12(2)18-15(9-11)16(19)10-17(21-18)13-4-6-14(20-3)7-5-13/h4-10H,1-3H3 |

InChI Key |

XUPZZVYNYOFPPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)OC)C |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation Followed by Cyclization

A widely used method involves the Claisen-Schmidt condensation between a substituted acetophenone and an aromatic aldehyde, followed by acid- or base-mediated cyclization. For this compound, the protocol is adapted as follows:

-

Starting Materials :

-

2-Hydroxy-5,7-dimethylacetophenone (precursor for 6,8-dimethyl substitution).

-

4-Methoxybenzaldehyde (introduces the 2-(4-methoxyphenyl) group).

-

-

Reaction Conditions :

-

Optimization :

Example Procedure :

A mixture of 2-hydroxy-5,7-dimethylacetophenone (10 mmol), 4-methoxybenzaldehyde (12 mmol), and NaOH (20 mmol) in ethanol is refluxed for 6 hours. The chalcone intermediate is isolated, then cyclized with PPA at 60°C for 2 hours. The crude product is recrystallized from ethanol .

For regioselective introduction of the 2-(4-methoxyphenyl) group, Suzuki-Miyaura coupling is employed:

-

Starting Materials :

-

2-Bromo-6,8-dimethyl-4H-chromen-4-one (synthesized via bromination of 6,8-dimethylchromone).

-

4-Methoxyphenylboronic acid.

-

-

Reaction Conditions :

-

Advantages :

Data Table 1 : Optimization of Suzuki Coupling Parameters

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 82 |

| Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 68 |

| PdCl₂(dppf) | CsF | DMF | 75 |

Friedel-Crafts Alkylation and Cyclization

This method introduces methyl groups at the 6- and 8-positions via Friedel-Crafts alkylation prior to chromone formation:

-

Steps :

-

Critical Parameters :

Example :

2-(TBS-oxy)-4-methoxyacetophenone is alkylated with MeI (2 equiv.) in DMF at −78°C. After deprotection, the di-methylated acetophenone is cyclized with BF₃·Et₂O to yield 6,8-dimethylchromone, which is further functionalized at C-2 .

Demethylation-Methylation Tandem Strategy

For substrates with pre-existing methoxy groups, selective demethylation followed by re-methylation achieves precise substitution:

-

Procedure :

-

Yield : 55–60% over two steps.

-

Limitations : Requires careful control of reaction time to prevent over-demethylation .

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance yield and reproducibility:

-

Setup :

-

Microreactor with immobilized acid catalyst (e.g., Amberlyst-15).

-

Feed: 2-hydroxy-5,7-dimethylacetophenone and 4-methoxybenzaldehyde in ethanol.

-

-

Advantages :

Data Table 2 : Batch vs. Flow Synthesis Comparison

| Parameter | Batch | Flow |

|---|---|---|

| Yield (%) | 65 | 85 |

| Reaction Time (h) | 6 | 2 |

| Purity (%) | 95 | 99 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Claisen-Schmidt | 60–70 | 95 | Moderate | High |

| Suzuki Coupling | 75–82 | 98 | High | Moderate |

| Friedel-Crafts Alkylation | 50–55 | 90 | Low | Low |

| Continuous Flow | 80–85 | 99 | High | High |

Key Findings :

Chemical Reactions Analysis

Oxidation Reactions

The chromone’s electron-rich aromatic system undergoes oxidation primarily at the methoxy and methyl groups:

-

Ring oxidation : Reaction with potassium permanganate (KMnO₄) in acidic conditions yields quinone derivatives via cleavage of the chromone ring .

-

Methyl group oxidation : Using CrO₃ in glacial acetic acid converts the 6,8-dimethyl groups to carboxylic acids, forming 6,8-dicarboxy derivatives.

Key Data :

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Ring oxidation | KMnO₄, H₂SO₄, 80°C | Quinone | 62–68 |

| Methyl oxidation | CrO₃, CH₃COOH, reflux | Dicarboxy chromone | 55 |

Reduction Reactions

The chromone’s α,β-unsaturated ketone moiety is susceptible to reduction:

-

Catalytic hydrogenation : H₂ gas over Pd/C selectively reduces the C4 ketone to a secondary alcohol, forming 3,4-dihydro-2H-chromen-4-ol derivatives .

-

Borohydride reduction : NaBH₄ in methanol reduces the ketone to an alcohol but with lower selectivity (yields <40%).

Mechanistic Insight :

Reduction proceeds via a radical intermediate pathway, where hydrogen abstraction stabilizes the transition state .

Electrophilic Substitution

The electron-donating methoxy and methyl groups direct electrophilic attacks to specific positions:

-

Nitration : Concentrated HNO₃ at 0°C introduces nitro groups at the 5-position (para to methoxy).

-

Halogenation : Br₂ in CCl₄ brominates the 3-position (ortho to methyl groups), yielding 3-bromo derivatives.

Substitution Patterns :

| Electrophile | Position | Product | Yield (%) |

|---|---|---|---|

| NO₂⁺ | C5 | 5-Nitro chromone | 75 |

| Br⁺ | C3 | 3-Bromo chromone | 68 |

Nucleophilic Reactions

The C4 carbonyl group participates in nucleophilic additions:

-

Grignard reagents : Methylmagnesium bromide adds to the ketone, forming tertiary alcohol derivatives .

-

Hydrazine : Forms hydrazones under reflux, which cyclize to pyrazoles under acidic conditions .

Example :

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

-

Suzuki coupling : The 2-(4-methoxyphenyl) group reacts with aryl boronic acids to form biaryl systems .

-

Heck reaction : Alkenes couple at the C3 position under Pd(OAc)₂ catalysis.

Optimized Conditions :

| Reaction Type | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 72 |

| Heck | Pd(OAc)₂ | Et₃N | DMF | 65 |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the chromone’s α,β-unsaturated ketone and alkenes, forming cyclobutane derivatives .

Industrial-Scale Modifications

-

Continuous flow bromination : Br₂ in acetic acid at 50°C achieves 90% conversion in <30 minutes.

-

Microwave-assisted synthesis : Reduces reaction times for nitration and alkylation by 70% compared to conventional methods.

Comparative Reactivity of Structural Analogs

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 6,8-Dibromo analog | Bromine substituents | Enhanced electrophilic substitution at C3 |

| 3,7,8-Trimethoxy analog | Methoxy groups | Reduced oxidation stability |

| 6-Chloro-8-methyl analog | Chlorine substituent | Faster Suzuki coupling kinetics |

Mechanistic Pathways

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, making it a candidate for various therapeutic applications:

- Anticancer Properties : Studies have shown that derivatives of 4H-1-benzopyran-4-one can inhibit the proliferation of cancer cells. For instance, specific derivatives demonstrated IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while exhibiting minimal cytotoxicity to normal cell lines such as HEK-293 .

- Anti-inflammatory Effects : The compound has been identified as having anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. It has been noted for its potential use as an analgesic and immunosuppressive agent .

- Antidiabetic Activity : Some studies suggest that benzopyran derivatives may exhibit antidiabetic effects, potentially aiding in blood sugar regulation and insulin sensitivity .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Cell Line Studies : A study demonstrated that specific derivatives led to high percentages of inhibition (81–83%) against CCRF-CEM cancer cells. This suggests a strong potential for development into anticancer agents .

- Inflammation Models : In preclinical models, compounds derived from the benzopyran framework showed promise in reducing markers of inflammation, indicating their utility in treating inflammatory diseases .

- Diabetes Research : Investigations into the antidiabetic properties revealed that certain derivatives could improve insulin sensitivity in vitro, warranting further exploration in vivo .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6,8-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors involved in oxidative stress and inflammation.

Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to the inhibition of pro-inflammatory cytokines and reactive oxygen species.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s key structural features can be compared to the following analogs:

*Inferred based on structural similarity to and .

Key Observations:

- Lipophilicity : The target compound’s methyl groups likely increase lipophilicity compared to hydroxylated analogs (e.g., C₁₅H₁₀O₆ in ), enhancing membrane permeability.

- Stability : Methyl and tert-butyl groups (e.g., ) improve stability against oxidation compared to hydroxyl or iodine substituents (e.g., ).

- Biological Activity : Methoxy and methyl groups may favor receptor binding in hydrophobic pockets, whereas hydroxyl groups (e.g., ) enhance hydrogen-bonding interactions.

Biological Activity

4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6,8-dimethyl- is a synthetic organic compound belonging to the benzopyran class, characterized by its unique chromen-4-one structure. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| CAS Number | 88952-91-4 |

| Molecular Formula | C18H16O3 |

| Molecular Weight | 280.32 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)-6,8-dimethylchromen-4-one |

| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)OC)C |

The biological activity of 4H-1-benzopyran-4-one derivatives is attributed to their interactions with various molecular targets. These compounds can modulate enzyme activities and influence cellular signaling pathways, particularly those involved in inflammation and cancer progression. Notably, they have been shown to interact with the NF-κB and MAPK signaling pathways, which play critical roles in inflammatory responses and cell survival.

Anticancer Activity

Research indicates that 4H-1-benzopyran-4-one derivatives exhibit significant anticancer properties. A study demonstrated that specific derivatives could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance:

- Study Findings : The compound was tested on various cancer cell lines (e.g., breast cancer cells) and showed a dose-dependent decrease in cell viability.

- Mechanism : The apoptosis was linked to increased reactive oxygen species (ROS) production and subsequent oxidative stress within the cells.

Antimicrobial Activity

The antimicrobial efficacy of 4H-1-benzopyran-4-one has been evaluated against multiple bacterial strains. In vitro studies revealed:

- Broad-Spectrum Activity : The compound demonstrated significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

- Photosensitizing Properties : Some derivatives exhibited photosensitizing activities that enhanced their antimicrobial effects under light exposure.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays:

- Inhibition of Cytokines : Studies showed that the compound could significantly inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Animal Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), treatment with the compound resulted in reduced swelling and inflammation.

Case Studies

- Uterotrophic Activity Study : A study assessed the uterotrophic effects of various benzopyran derivatives in mature female albino rats. The derivative 2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one exhibited a notable uterotrophic activity of 65%, indicating potential applications in reproductive health .

- Antifungal Activity Evaluation : Another study focused on the antifungal properties against Candida albicans, where certain derivatives were found to be effective while others were inactive .

Q & A

Basic: What are the recommended synthesis and characterization methods for this compound?

Methodological Answer:

Synthesis typically involves cyclocondensation of substituted chalcones or acid-catalyzed cyclization of prenylated phenolic precursors. Characterization should include:

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm substitution patterns and methyl/methoxy group placements .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Validate molecular weight (expected ~298.29 g/mol for C17H14O5) and purity (aim for ≥98% via LCMS) .

- Elemental Analysis : Confirm empirical formula (C, H, O ratios) .

- Melting Point Determination : Compare with literature values if available (note: limited data reported in ).

Advanced: How can synthesis protocols be optimized to improve yield and purity?

Methodological Answer:

Optimize reaction parameters using Design of Experiments (DoE):

- Catalyst Screening : Test Lewis acids (e.g., AlCl3, BF3·Et2O) for cyclization efficiency .

- Temperature Control : Gradual heating (e.g., 60–80°C) to minimize side reactions like demethylation .

- Purification Techniques : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity fractions .

- In-line Monitoring : Employ HPLC-DAD to track reaction progress and identify intermediates .

Basic: Which analytical techniques are critical for structural validation?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in aromatic regions and confirm methoxy/methyl group positions .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1640–1680 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .

- X-ray Crystallography : If crystals are obtainable, compare bond lengths/angles with structurally similar flavones (e.g., apigenin derivatives in ) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected LCMS peaks or NMR shifts)?

Methodological Answer:

- Spectral Deconvolution : Use software like MestReNova to separate overlapping NMR peaks or LCMS adducts .

- Isotopic Labeling : Synthesize deuterated analogs to trace unexpected hydrogenation or oxidation byproducts .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA) .

Basic: What safety protocols are essential during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if dust/aerosols form .

- Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to limit inhalation exposure (GHS Category 3 for respiratory irritation) .

- Emergency Procedures : For skin/eye contact, rinse with water for 15+ minutes; consult occupational health protocols .

Advanced: How to assess stability under varying experimental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 4–8 weeks. Monitor via HPLC for decomposition products .

- pH Stability : Dissolve in buffers (pH 1–13) and analyze degradation kinetics. Note: Limited data on hydrolytic stability ( suggests caution with aqueous systems) .

Basic: What methods ensure accurate purity assessment?

Methodological Answer:

- High-Resolution LCMS : Use a C18 column (e.g., 2.6 µm, 100 Å) with mobile phases (0.1% formic acid in water/acetonitrile) for baseline separation .

- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify impurities .

- Karl Fischer Titration : Measure residual water content (<0.5% w/w) to prevent hydration-related artifacts .

Advanced: How to evaluate environmental impact without ecotoxicology data?

Methodological Answer:

- Predictive Modeling : Use EPI Suite or ECOSAR to estimate biodegradation (e.g., log Kow = ~2.5–3.5) and bioaccumulation potential .

- Microtox Assay : Test acute toxicity (e.g., EC50 for Vibrio fischeri) as a preliminary eco-risk indicator .

- Soil Mobility Studies : Perform column leaching tests with varying organic matter content .

Basic: What storage conditions preserve compound integrity?

Methodological Answer:

- Temperature : Store at 4°C in amber vials to prevent photodegradation ( recommend light-sensitive handling) .

- Desiccants : Use silica gel or molecular sieves in sealed containers to avoid hygroscopic degradation .

- Solvent Stability : For long-term storage in DMSO, aliquot and freeze at -80°C (≤6 months; ) .

Advanced: How to design bioactivity studies targeting specific pharmacological pathways?

Methodological Answer:

- Molecular Docking : Screen against flavone-binding targets (e.g., cytochrome P450, estrogen receptors) using AutoDock Vina .

- In Vitro Assays : Test antioxidant activity via DPPH/ABTS radical scavenging (structure-activity relationships for methoxy/methyl groups) .

- ADME Profiling : Use Caco-2 cell monolayers for permeability and hepatic microsomes for metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.